
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as TBB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBB belongs to the family of pyrimidinetrione derivatives and is known for its ability to inhibit protein phosphatase 2A (PP2A) activity, a critical regulatory enzyme involved in various cellular processes.
Mecanismo De Acción
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action involves the inhibition of PP2A activity, which leads to the activation of various signaling pathways involved in cellular processes such as cell growth, differentiation, and apoptosis. PP2A is known to be dysregulated in various diseases, including cancer and Alzheimer's disease, making 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione a potential therapeutic agent for these conditions.
Biochemical and physiological effects:
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's inhibition of PP2A activity can lead to various biochemical and physiological effects, including the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce autophagy, a cellular process involved in the degradation of damaged proteins and organelles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's ability to inhibit PP2A activity makes it a valuable tool for studying the role of this enzyme in various cellular processes and diseases. However, 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's potency and specificity for PP2A inhibition can vary depending on the experimental conditions, making it important to carefully optimize the concentration and duration of treatment.
Direcciones Futuras
There are several future directions for 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research, including the development of more potent and specific PP2A inhibitors. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione's potential therapeutic applications in cancer, Alzheimer's disease, and viral infections also warrant further investigation. Additionally, the role of 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in autophagy and other cellular processes should be explored to better understand its mechanisms of action.
Métodos De Síntesis
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate, followed by cyclization and condensation with urea. The final product is obtained through crystallization and purification.
Aplicaciones Científicas De Investigación
5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In Alzheimer's disease, 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to reduce the accumulation of amyloid-beta plaques, which are associated with the disease's progression. 5-(4-tert-butylbenzylidene)-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the replication of hepatitis C virus, making it a potential antiviral agent.
Propiedades
IUPAC Name |
(5Z)-5-[(4-tert-butylphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-5-15-8-12-18(13-9-15)25-21(27)19(20(26)24-22(25)28)14-16-6-10-17(11-7-16)23(2,3)4/h6-14H,5H2,1-4H3,(H,24,26,28)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSPBLQBAGHHGP-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

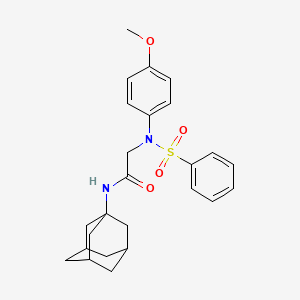
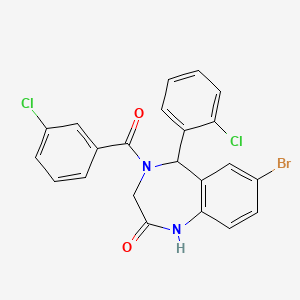
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5070242.png)

![N-[5-(1-piperidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5070256.png)
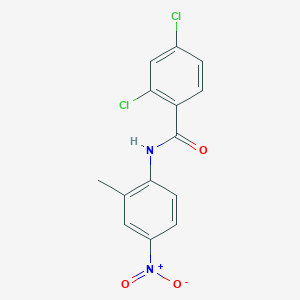
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
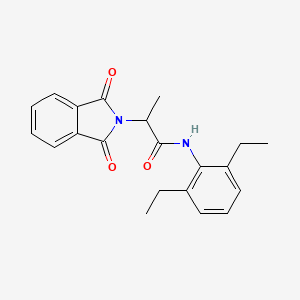
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)
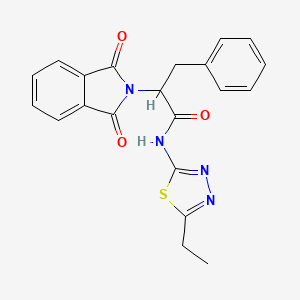
![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)